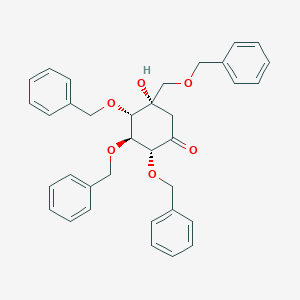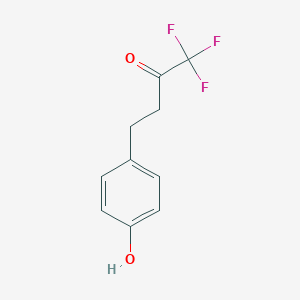
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
Vue d'ensemble
Description
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one is a chemical compound with the molecular formula C10H9F3O2 . It is also known by its IUPAC name 1,1,1-trifluoro-4-(4-hydroxyphenyl)butan-2-one .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one consists of a butan-2-one backbone with a trifluoro group at the 1-position and a 4-hydroxyphenyl group at the 4-position .Physical And Chemical Properties Analysis
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one has a molecular weight of 218.17 g/mol . It has a boiling point of 272.5°C at 760 mmHg . The compound has a topological polar surface area of 37.3 Ų and a complexity of 217 .Applications De Recherche Scientifique
Crystal Structure Analysis
The compound has been used in the study of crystal structures . The crystal structures of this compound and other β-diketones were determined using a Bruker Nonius X8 Apex, 4K CCD-detector, λMoK α, graphite monochromator . This study provides valuable insights into the molecular structure and interactions of these compounds .
Complex Formation with Metals
This compound has shown the ability to form complexes with metals . The substitution energy of a Na atom for a hydrogen atom in free ligands was calculated by the hybrid B3LYP quantum chemical method . This property makes it a potential candidate for use in coordination chemistry and materials science .
Chemical Synthesis
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one can be used as a reagent in the preparation of other chemical compounds . For example, it has been used in the synthesis of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .
Material Science
Due to its ability to form complexes with metals, this compound can be used in the deposition of films and coatings by decomposition of organometallics . This makes it a potential candidate for use in material science and engineering applications .
Thermal Decomposition Studies
This compound can be used in studies investigating the primary products of thermal decomposition . Such studies are crucial in understanding the stability of the compound under different conditions and its potential applications in various fields .
Chemical Storage
The compound is typically stored in an inert atmosphere at 2-8°C . Understanding the optimal storage conditions for this compound is crucial for its use in various scientific research applications .
Safety and Hazards
The safety information available indicates that 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1,1,1-trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9(15)6-3-7-1-4-8(14)5-2-7/h1-2,4-5,14H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHAHUKOERNMBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151943 | |
| Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
CAS RN |
117896-99-8 | |
| Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117896998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B52188.png)
![(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B52190.png)

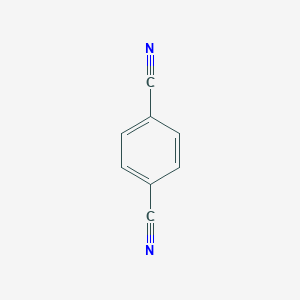
![(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B52193.png)
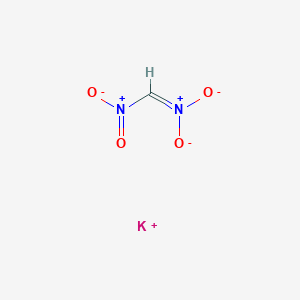
![Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B52197.png)
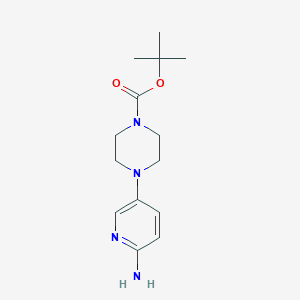
![2-Mercapto-5-methoxyimidazole[4,5-b]pyridine](/img/structure/B52204.png)

